Pss-octa((3-propylglycidylether)dimethy& is a complex siloxane compound characterized by its unique structure, which includes multiple propyl glycidyl ether units. The empirical formula for this compound is , and it has a molecular weight of approximately 1931.11 g/mol . This compound is notable for its potential applications in various fields, including materials science and biomedicine, due to its unique chemical properties and structural characteristics.
The chemical reactivity of Pss-octa((3-propylglycidylether)dimethy& primarily involves polymerization processes. The glycidyl ether functionality can undergo ring-opening reactions, leading to the formation of polyether networks. Additionally, the presence of siloxane groups allows for cross-linking reactions, which can enhance the mechanical properties and thermal stability of the resulting materials. These reactions are typically facilitated by catalysts or under specific conditions such as heat or UV light.
The synthesis of Pss-octa((3-propylglycidylether)dimethy& typically involves several steps:
These methods allow for control over the molecular weight and structure of the final product, enabling customization for specific applications .
Interaction studies involving Pss-octa((3-propylglycidylether)dimethy& focus on its compatibility with other materials and biological systems. These studies often assess:
Such studies are crucial for determining the safety and efficacy of this compound in practical applications.
Pss-octa((3-propylglycidylether)dimethy& shares similarities with several other compounds, particularly those containing glycidyl ether functionalities or siloxane structures. Here are some comparable compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Allyl Glycidyl Ether | Contains allyl group; reactive epoxide | Known for high reactivity with oxidizing agents |
Polyglycidyl Ether | Polymerized glycidyl ether units | Versatile in forming hydrogels |
Dimethyl Siloxane | Siloxane backbone with methyl groups | Excellent thermal stability |
3-Glycidyloxypropyltrimethoxysilane | Glycidyl ether attached to a silane | Used in adhesion applications |
Pss-octa((3-propylglycidylether)dimethy& is unique due to its specific combination of multiple propyl glycidyl ether units and siloxane linkages, which may offer distinct properties not found in simpler analogs. Its complex structure allows for tailored functionalities that can be exploited in advanced material formulations .
Pss-octa((3-propylglycidylether)dimethy& represents a sophisticated polyhedral oligomeric silsesquioxane compound with the molecular formula C64H136O36Si16 and a molecular weight of 1931.11 grams per mole [15] [16]. This hybrid organic-inorganic molecule exhibits a complex three-dimensional architecture centered around a rigid silsesquioxane cage framework decorated with eight glycidyl ether-terminated dimethylsiloxy substituents [15] . The compound maintains the Chemical Abstracts Service registry number 136864-48-7, confirming its unique chemical identity within the broader family of functionalized silsesquioxanes [16] [18].
The molecular structure encompasses a total of sixteen silicon atoms, with eight silicon atoms forming the central polyhedral cage and an additional eight silicon atoms incorporated within the pendant dimethylsiloxy groups [15] [16]. This arrangement creates a highly organized three-dimensional framework where each vertex of the central cage supports a reactive glycidyl ether functionality through a dimethylsiloxy-propyl linker system [15] . The systematic nomenclature reflects the octasubstituted nature of the compound, where all eight vertices of the silsesquioxane cage bear identical functional groups [16] .
The central core of Pss-octa((3-propylglycidylether)dimethy& consists of a polyhedral oligomeric silsesquioxane cage with the general formula Si8O12, representing the most thermodynamically stable configuration among silsesquioxane structures [1] [2]. This cubic framework, designated as a T8 cage in silsesquioxane nomenclature, exhibits octahedral symmetry with eight silicon atoms positioned at the vertices of a cube-like polyhedron [1] [4]. Each silicon atom within the cage maintains tetrahedral coordination through bonding to three bridging oxygen atoms and one organic substituent [1] [2].
The silsesquioxane cage architecture demonstrates remarkable structural precision with silicon-silicon distances of approximately 0.5 nanometers and silicon-oxygen bond lengths ranging from 1.55 to 1.65 angstroms [1] [23]. The silicon-oxygen-silicon bond angles within the cage structure span 145 to 152 degrees, representing a deviation from ideal tetrahedral geometry that accommodates the three-dimensional cage formation [1]. This geometric arrangement creates a rigid inorganic framework that serves as a nanoscale platform for the attachment of organic functional groups [2] [4].
The cage structure exhibits exceptional thermal and chemical stability due to the strong silicon-oxygen bonds that comprise the polyhedral framework [2] [4]. The twelve silicon-oxygen bonds forming the cage create a robust three-dimensional network that maintains structural integrity under elevated temperatures and chemical stress [1] [2]. This stability derives from the fully condensed nature of the silsesquioxane structure, where all silicon atoms achieve complete coordination through the formation of silicon-oxygen-silicon linkages [1] [4].
Research has demonstrated that the polyhedral oligomeric silsesquioxane cage possesses nanoscopic dimensions with an overall cage diameter ranging from 1.0 to 1.5 nanometers [23] [24]. The compact nature of the cage structure combined with its symmetric geometry creates unique opportunities for the development of precisely defined molecular architectures [2] [4]. The cage serves as both a structural foundation and a reactive platform for the attachment of functional organic groups at each of the eight vertices [1] [2].
The glycidyl ether functional groups in Pss-octa((3-propylglycidylether)dimethy& provide the compound with its characteristic reactivity and application potential [9] [10]. Each of the eight pendant chains terminates in a glycidyl ether moiety containing the reactive epoxide functionality, represented by the three-membered oxirane ring structure [9] [13]. The glycidyl ether groups are connected to the central silsesquioxane cage through a dimethylsiloxy-propyl linker system, creating a well-defined spatial arrangement of reactive sites [15] .
The epoxide rings within the glycidyl ether groups exhibit exceptional reactivity due to the inherent ring strain associated with the three-membered cyclic structure [9] [10]. This high reactivity enables the compound to participate in ring-opening reactions with various nucleophiles, including amines, thiols, and hydroxyl-containing compounds [9] [10]. The propyl spacer groups provide sufficient flexibility to allow the epoxide rings to adopt favorable conformations for reaction while maintaining the overall structural integrity of the molecule [13] .
Spectroscopic analysis reveals that the glycidyl ether groups maintain their structural integrity within the compound, with characteristic chemical shifts observed in nuclear magnetic resonance spectroscopy [10] [28]. The preservation of epoxide functionality is critical for the compound's utility in cross-linking reactions and polymer modification applications [10] [14]. The spatial distribution of eight glycidyl ether groups around the silsesquioxane cage creates a highly reactive molecular platform capable of forming extensive cross-linked networks [14] .
The molecular architecture positions the glycidyl ether groups at a distance of approximately 1.5 nanometers from the cage center, based on typical bond lengths and the propyl linker dimensions [23]. This positioning ensures that the reactive epoxide sites are accessible for chemical reactions while preventing steric hindrance between adjacent functional groups [9] [13]. The systematic arrangement of glycidyl ether groups provides predictable reactivity patterns and enables controlled modification of the compound's properties [10] [14].
Pss-octa((3-propylglycidylether)dimethy& exhibits a precisely defined molecular weight of 1931.11 grams per mole, reflecting the contributions of all constituent atoms within the complex molecular structure [15] [16] [18]. This molecular weight places the compound within the range of large organic molecules while maintaining the discrete, well-defined nature characteristic of polyhedral oligomeric silsesquioxanes [15] [16]. The substantial molecular weight results from the combination of the inorganic silsesquioxane cage and eight pendant organic chains, each containing multiple carbon, hydrogen, oxygen, and silicon atoms [15] .
The molecular dimensions of the compound span approximately 2 to 3 nanometers overall, with the central silsesquioxane cage contributing 0.5 to 0.7 nanometers to the core diameter [23] [24]. The pendant glycidyl ether chains extend radially from the cage vertices, creating a roughly spherical molecular envelope with well-defined boundaries [23]. This size range positions the compound at the interface between small molecules and nanoparticles, providing unique properties that derive from both molecular precision and nanoscale dimensions [22] [24].
The density of Pss-octa((3-propylglycidylether)dimethy& measures 1.150 grams per milliliter at 25 degrees Celsius, indicating a compact molecular packing arrangement [18]. The refractive index of 1.459 reflects the compound's optical properties and confirms the presence of both organic and inorganic components within the molecular structure [18]. These physical properties support the compound's utility in applications requiring precise control over molecular dimensions and optical characteristics [18].
Size distribution analysis reveals that polyhedral oligomeric silsesquioxanes typically exhibit narrow molecular weight distributions due to their discrete molecular nature [35] [36]. Unlike polymeric materials that display broad molecular weight distributions, Pss-octa((3-propylglycidylether)dimethy& maintains a defined molecular structure with consistent dimensions across all molecules within a sample [35] [36]. This uniformity enables predictable material properties and reproducible performance in applications requiring molecular-level precision [22] [35].
Property | Value | Units | Reference |
---|---|---|---|
Molecular Weight | 1931.11 | g/mol | [15] [16] [18] |
Density | 1.150 | g/mL at 25°C | [18] |
Refractive Index | 1.459 | n20/D | [18] |
Overall Molecular Size | 2-3 | nm | [23] [24] |
Cage Core Diameter | 0.5-0.7 | nm | [1] [23] |
Si-Si Distance | 0.5 | nm | [23] |
The structural complexity of Pss-octa((3-propylglycidylether)dimethy& allows for potential variations in molecular configuration, although the compound maintains a well-defined primary structure [25] [27]. The octahedral symmetry of the central silsesquioxane cage provides eight equivalent positions for functional group attachment, resulting in a single major structural isomer when all positions bear identical substituents [1] [25]. However, conformational variations may occur due to the flexibility of the propyl linker chains and the rotational freedom around silicon-carbon bonds [25] [27].
Research on silsesquioxane structures has identified that cage architectures can exist in multiple geometric arrangements depending on the number of silicon atoms and the pattern of ring formation [25] [27]. The T8 configuration represents the most stable arrangement for octasilsesquioxanes, with alternative structures such as T10 and T12 cages requiring different synthetic conditions and exhibiting distinct properties [25] [27]. The preference for the T8 cage structure in Pss-octa((3-propylglycidylether)dimethy& reflects the thermodynamic stability of this particular geometric arrangement [1] [25].
Conformational analysis reveals that the pendant glycidyl ether chains can adopt various spatial orientations while maintaining attachment to the central cage [24] [28]. The dimethylsiloxy groups provide rotational flexibility that allows the glycidyl ether termini to access different conformations without disrupting the cage structure [28]. This conformational freedom influences the compound's reactivity patterns and its ability to interact with other molecules in solution or solid-state applications [24] [28].
The potential for stereochemical variations exists within the glycidyl ether groups, as each epoxide ring represents a chiral center [9] [21]. However, the synthetic methods typically employed for compound preparation result in racemic mixtures at the epoxide centers, creating a statistical distribution of stereoisomers [9] [21]. The influence of these stereochemical variations on the overall properties of the compound remains an area of ongoing investigation [21].
Structural Feature | Description | Variability | Reference |
---|---|---|---|
Cage Geometry | Octahedral T8 configuration | Single stable form | [1] [25] |
Substituent Pattern | Octasubstituted with identical groups | No positional isomers | [15] [25] |
Chain Conformation | Flexible propyl linkers | Multiple conformations | [24] [28] |
Epoxide Stereochemistry | Chiral centers at epoxide rings | Racemic mixture | [9] [21] |
Cage Symmetry | Oh point group | High symmetry maintained | [1] [25] |